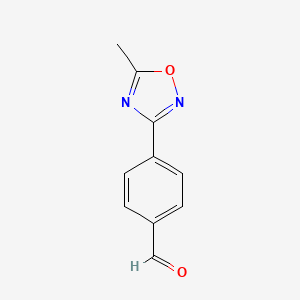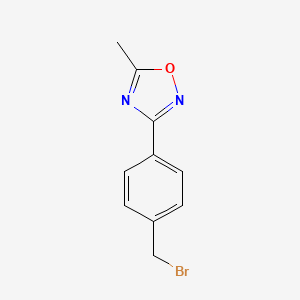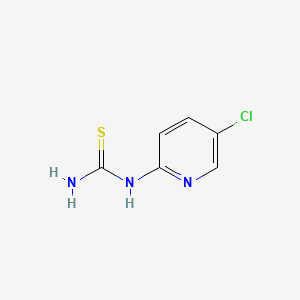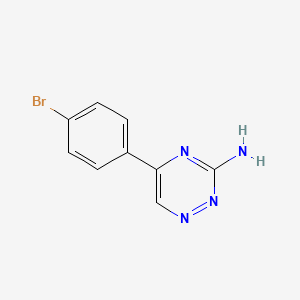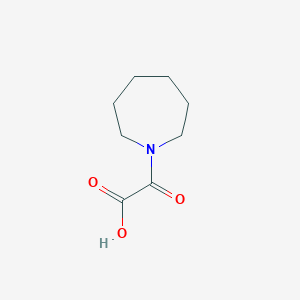
4-(4-Bromofenil)pirimidina-2-tiol
Descripción general
Descripción
4-(4-Bromophenyl)pyrimidine-2-thiol is a useful research compound. Its molecular formula is C10H7BrN2S and its molecular weight is 267.15 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Bromophenyl)pyrimidine-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Bromophenyl)pyrimidine-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)pyrimidine-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
4-(4-Bromofenil)pirimidina-2-tiol: se ha estudiado por su potencial como agente antimicrobiano. La investigación indica que los derivados de pirimidina, como este compuesto, exhiben una actividad significativa contra una variedad de cepas bacterianas y fúngicas . Esto incluye la eficacia contra las bacterias grampositivas y gramnegativas, lo cual es crucial dada la creciente resistencia a los agentes antimicrobianos existentes.
Síntesis de Moléculas Bioactivas
La porción de pirimidina es una estructura central en muchos compuestos biológicamente activos This compound sirve como precursor en la síntesis de moléculas con potenciales propiedades antivirales, anticancerígenas, antiinflamatorias y analgésicas . Su papel en la síntesis de nuevas moléculas es vital para el desarrollo de nuevos agentes terapéuticos.
Investigación en Proteómica
Este compuesto se utiliza en la investigación en proteómica, donde puede utilizarse como una herramienta bioquímica para estudiar la expresión y la función de las proteínas. La disponibilidad de This compound para fines de investigación permite la exploración de sus interacciones con diversas proteínas, lo que puede conducir a una mejor comprensión de los mecanismos de las enfermedades y al desarrollo de tratamientos dirigidos .
Modelado Molecular
En el campo de la química computacional, This compound puede utilizarse en el modelado molecular para predecir la relación estructura-actividad de nuevos compuestos. Esto es particularmente relevante en el diseño de fármacos con propiedades antimicrobianas y anticancerígenas, donde las interacciones del compuesto con los objetivos biológicos se simulan y estudian .
Química de Superficies
El compuesto tiene aplicaciones en la química de superficies, donde puede utilizarse para estudiar el autoensamblaje de arquitecturas moleculares en superficies metálicas. Esta investigación es importante para el desarrollo de la nanotecnología y la ciencia de los materiales, ya que ayuda a comprender cómo interactúan las moléculas con las superficies a nanoescala .
Resistencia a los Fármacos Anticancerígenos
Se han realizado esfuerzos para estudiar las actividades farmacológicas de los derivados de This compound en la lucha contra la resistencia a los fármacos por parte de las células cancerosas. Los derivados del compuesto se están explorando por su potencial para superar los mecanismos de resistencia y mejorar la eficacia de los tratamientos anticancerígenos .
Mecanismo De Acción
Target of Action
This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.
Análisis Bioquímico
Biochemical Properties
4-(4-Bromophenyl)pyrimidine-2-thiol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways .
Cellular Effects
The effects of 4-(4-Bromophenyl)pyrimidine-2-thiol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, 4-(4-Bromophenyl)pyrimidine-2-thiol can alter gene expression by interacting with transcription factors or modifying chromatin structure .
Molecular Mechanism
At the molecular level, 4-(4-Bromophenyl)pyrimidine-2-thiol exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. It can also interact with DNA or RNA, leading to changes in gene expression. Furthermore, 4-(4-Bromophenyl)pyrimidine-2-thiol can influence the activity of transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Bromophenyl)pyrimidine-2-thiol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Bromophenyl)pyrimidine-2-thiol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(4-Bromophenyl)pyrimidine-2-thiol vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity .
Metabolic Pathways
4-(4-Bromophenyl)pyrimidine-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-(4-Bromophenyl)pyrimidine-2-thiol within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 4-(4-Bromophenyl)pyrimidine-2-thiol can influence its activity and the overall cellular response .
Subcellular Localization
The subcellular localization of 4-(4-Bromophenyl)pyrimidine-2-thiol is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The localization of 4-(4-Bromophenyl)pyrimidine-2-thiol can significantly impact its biological effects .
Propiedades
IUPAC Name |
6-(4-bromophenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHVNHFKKQMINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC(=S)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426902 | |
| Record name | 4-(4-bromophenyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832741-25-0 | |
| Record name | 4-(4-bromophenyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-BROMOPHENYL)-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


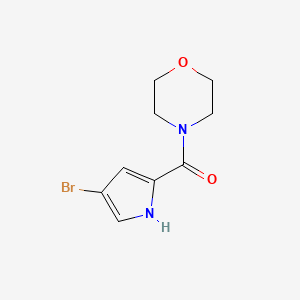
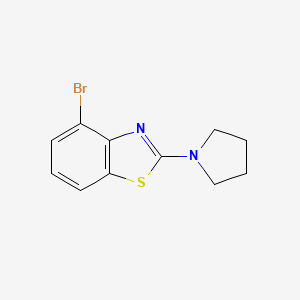
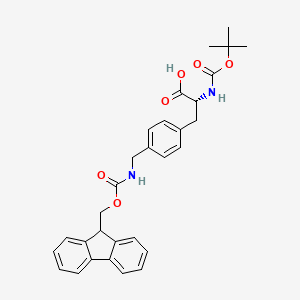
![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)
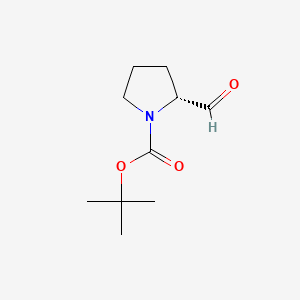
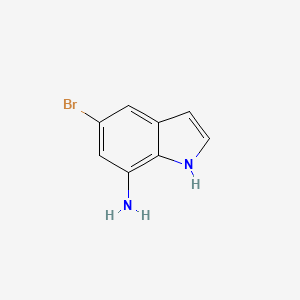
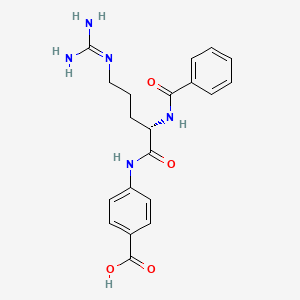
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)
